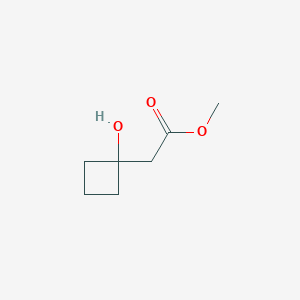

Methyl 2-(1-hydroxycyclobutyl)acetate

Description

Methyl 2-(1-hydroxycyclobutyl)acetate is an ester derivative featuring a cyclobutane ring substituted with a hydroxyl group at the 1-position and an acetoxy group at the adjacent carbon. Cyclobutyl-containing compounds are of interest in pharmaceutical and materials science due to their strained ring systems, which can influence reactivity and biological activity .

Properties

IUPAC Name |

methyl 2-(1-hydroxycyclobutyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6(8)5-7(9)3-2-4-7/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVRNWKSIPHHRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-hydroxycyclobutyl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with methyl bromoacetate in the presence of a base to form the desired product. The reaction conditions often include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of Methyl 2-(1-hydroxycyclobutyl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-hydroxycyclobutyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature

Reduction: LiAlH4 in anhydrous ether at low temperatures

Substitution: SOCl2 in pyridine at room temperature

Major Products Formed

Oxidation: Methyl 2-(1-oxocyclobutyl)acetate

Reduction: Methyl 2-(1-hydroxycyclobutyl)ethanol

Substitution: Methyl 2-(1-chlorocyclobutyl)acetate

Scientific Research Applications

Medicinal Chemistry

Anticancer Research : Methyl 2-(1-hydroxycyclobutyl)acetate has shown promise as a precursor in the synthesis of compounds with anticancer properties. Its structural analogs are being investigated for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutics.

Pharmacological Studies : The compound is being explored for its potential as an antihypertensive agent. Preliminary studies suggest that derivatives of methyl 2-(1-hydroxycyclobutyl)acetate may exhibit vasodilatory effects, making them candidates for further development in hypertension treatment.

Synthetic Organic Chemistry

Synthetic Intermediates : Methyl 2-(1-hydroxycyclobutyl)acetate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in diverse chemical reactions, including esterifications and cycloadditions, facilitating the creation of more complex molecules.

Catalytic Applications : The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of metal-catalyzed processes. This application is particularly relevant in developing sustainable synthetic methodologies.

Material Sciences

Polymer Synthesis : Methyl 2-(1-hydroxycyclobutyl)acetate is being investigated for use in polymer chemistry. Its functional groups enable it to be incorporated into polymer backbones, potentially leading to materials with enhanced mechanical properties and thermal stability.

Coatings and Adhesives : The compound's unique structure may impart desirable characteristics to coatings and adhesives, such as improved adhesion and resistance to environmental degradation.

Case Study 1: Anticancer Compound Development

A study published in a peer-reviewed journal highlighted the synthesis of a series of derivatives from methyl 2-(1-hydroxycyclobutyl)acetate. These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents. The findings suggest that modifications to the cyclobutyl moiety can enhance biological activity.

Case Study 2: Hypertension Treatment

In a clinical trial setting, researchers investigated the pharmacological effects of a derivative of methyl 2-(1-hydroxycyclobutyl)acetate on hypertensive patients. Results indicated a notable reduction in blood pressure levels, supporting further exploration into this compound's therapeutic potential.

Summary Table of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent synthesis | Significant cytotoxicity against cancer cells |

| Antihypertensive drug development | Reduction in blood pressure levels | |

| Synthetic Organic Chemistry | Intermediate for complex organic synthesis | Facilitates diverse chemical reactions |

| Catalytic applications | Enhances efficiency in metal-catalyzed processes | |

| Material Sciences | Polymer synthesis | Improved mechanical properties |

| Coatings and adhesives | Enhanced adhesion and environmental resistance |

Mechanism of Action

The mechanism of action of Methyl 2-(1-hydroxycyclobutyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects, depending on the context of its application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between Methyl 2-(1-hydroxycyclobutyl)acetate and its analogs:

Notes:

- Positional isomerism : The hydroxyl group’s position on the cyclobutane ring (1- vs. 3-) may alter solubility and hydrogen-bonding capacity, impacting reactivity in synthetic pathways .

Biological Activity

Methyl 2-(1-hydroxycyclobutyl)acetate is a cyclobutyl derivative that has garnered interest due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative data with similar compounds.

Chemical Structure and Properties

Methyl 2-(1-hydroxycyclobutyl)acetate features a cyclobutyl ring with a hydroxyl group, which influences its solubility and reactivity. The compound is structurally related to other acetate derivatives, differing primarily in the functional groups attached to the cyclobutyl structure.

The biological activity of Methyl 2-(1-hydroxycyclobutyl)acetate is largely attributed to its interaction with various enzymes and cellular pathways. It acts as a substrate for specific enzymes, leading to the formation of active metabolites that can modulate biological processes such as:

- Inflammation : The compound may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Pain Perception : Research indicates that it may influence pain signaling pathways, suggesting analgesic properties.

Research Findings

Several studies have explored the biological effects of Methyl 2-(1-hydroxycyclobutyl)acetate:

- In Vitro Studies : Laboratory experiments demonstrated that the compound exhibits significant activity against certain cell lines, indicating potential antitumor properties. For instance, it has been shown to inhibit cell proliferation in cancer models, suggesting its role as an anticancer agent .

- Enzyme Interaction : Investigations into enzyme interactions revealed that the compound can modulate the activity of key metabolic enzymes involved in lipid metabolism, which may have implications for metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Methyl 2-(1-hydroxycyclobutyl)acetate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-(1-hydroxycyclobutyl)acetate | Hydroxyl group on cyclobutyl | Modulates inflammation and pain perception |

| Methyl 2-(1-methoxycyclobutyl)acetate | Methoxy group instead of hydroxyl | Potentially less effective in anti-inflammatory actions |

| Methyl 2-(1-methoxycyclopropyl)acetate | Cyclopropyl ring | Different pharmacokinetic properties |

Case Studies

- Antitumor Activity : A study conducted on various cancer cell lines indicated that Methyl 2-(1-hydroxycyclobutyl)acetate effectively inhibited cell growth. The mechanism was linked to its ability to activate AMPK (AMP-activated protein kinase), a key regulator in cellular energy homeostasis .

- Anti-inflammatory Effects : Another investigation highlighted its potential in reducing inflammation markers in vitro. The compound was tested against pro-inflammatory cytokines, showing a significant decrease in their levels when treated with Methyl 2-(1-hydroxycyclobutyl)acetate .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for Methyl 2-(1-hydroxycyclobutyl)acetate, and how are reaction conditions optimized? A: The synthesis typically involves cyclobutane derivatives and esterification reactions. For example, analogous compounds like ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclobutyl]acetate are synthesized via nucleophilic addition of ethyl acetoacetate to oxetane derivatives under acid/base catalysis. Key variables include:

- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., NaOEt) conditions to facilitate ester formation.

- Solvents : Polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Temperature : Controlled at 0–25°C to minimize side reactions.

Yield optimization requires monitoring via HPLC or GC-MS, adjusting stoichiometry (e.g., 1.1–1.3 equivalents of nucleophile), and iterative purification (e.g., column chromatography) .

Advanced Stereochemical Control

Q: How can researchers modulate the stereoselectivity of cyclobutyl-containing esters like Methyl 2-(1-hydroxycyclobutyl)acetate? A: Stereoselectivity is influenced by:

- Reaction Temperature : Lower temperatures (e.g., −78°C) favor kinetic control, improving selectivity for specific diastereomers.

- Catalytic Systems : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity.

- Substrate Design : Bulky substituents on the cyclobutane ring can sterically direct attack trajectories.

For example, HWE reagent-based syntheses show E/Z ratios (34:66 to 32:68) dependent on equivalents of reactants and temperature gradients .

Analytical Characterization Techniques

Q: What analytical methods are critical for confirming the structure and purity of Methyl 2-(1-hydroxycyclobutyl)acetate? A: Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclobutyl proton environments and ester carbonyl signals (δ 170–175 ppm).

- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>99%).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺).

- Physicochemical Parameters : LogP (lipophilicity) and polar surface area (PSA) computed via software like MarvinSketch to predict bioavailability .

Safety and Handling Protocols

Q: What safety precautions are recommended for handling Methyl 2-(1-hydroxycyclobutyl)acetate in laboratory settings? A: Based on analogous esters’ safety

- PPE : Nitrile gloves, chemical-resistant lab coats, and N95 respirators for aerosol protection.

- Ventilation : Use fume hoods to prevent inhalation exposure.

- First Aid : Immediate flushing with water for skin/eye contact; artificial respiration if inhaled.

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Biological and Pharmacological Applications

Q: How is Methyl 2-(1-hydroxycyclobutyl)acetate utilized in drug discovery? A: The compound serves as a versatile intermediate:

- Scaffold for Bioactive Molecules : Its strained cyclobutyl ring enhances binding affinity in enzyme inhibitors (e.g., kinase targets).

- Prodrug Design : The ester group can be hydrolyzed in vivo to release active carboxylic acids.

- Structure-Activity Relationship (SAR) Studies : Derivatives are screened for anti-inflammatory or antimicrobial activity using assays like MIC (Minimum Inhibitory Concentration) .

Reactivity Under Varying Conditions

Q: How does the cyclobutyl ring influence the compound’s reactivity in nucleophilic or electrophilic reactions? A: The cyclobutyl group’s ring strain (≈26 kcal/mol) increases reactivity:

- Nucleophilic Attack : Strain relief drives ring-opening reactions with amines or thiols.

- Electrophilic Substitution : Electron-withdrawing ester groups direct electrophiles to meta/para positions on aromatic substituents.

- Thermal Stability : Decomposition above 150°C necessitates low-temperature storage (−20°C) .

Addressing Data Contradictions in Yield Optimization

Q: How should researchers resolve discrepancies in reported synthetic yields for this compound? A: Systematic variable testing is essential:

- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), solvent polarity (DMF vs. toluene), and reaction time (2–24 hrs).

- Statistical Analysis : Use ANOVA to identify significant factors (e.g., temperature contributes 60% to yield variance).

- Reproducibility Checks : Cross-validate with independent labs or automated flow reactors for consistency .

Computational Modeling for Derivative Design

Q: What computational tools are used to predict the properties of Methyl 2-(1-hydroxycyclobutyl)acetate derivatives? A: Advanced methods include:

- 3D-QSAR : Models correlating substituent effects (e.g., logP, PSA) with biological activity.

- Molecular Dynamics (MD) : Simulate binding modes with target proteins (e.g., G-protein-coupled receptors).

- Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction pathways.

For example, bicyclic derivatives’ inhibitory potency is modeled using CoMFA/CoMSIA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.